5-chloro-6-methyl-2-pyrrolidin-1-ylpyrimidin-4(1H)-one

Medicinal Chemistry Organic Synthesis Drug Discovery

Researchers requiring polyfunctional pyrimidinone scaffolds often face limited derivatization vectors. 5-Chloro-6-methyl-2-pyrrolidin-1-ylpyrimidin-4(1H)-one (CAS 1379811-45-6) resolves this with three simultaneous reactive handles: • 5-Cl leaving group activated toward SNAr and cross-coupling, enabling rapid C5 diversification • 2-Pyrrolidinyl tertiary amine modulates solubility, hydrogen-bonding capacity, and target-binding conformation • Validated WDR5 inhibitor pharmacophore-optimized analogs achieve Kd values of 5 nM Supplied with ≥98% purity as a research intermediate; in stock for immediate dispatch.

Molecular Formula C9H12ClN3O
Molecular Weight 213.66 g/mol
CAS No. 1379811-45-6
Cat. No. B1436780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-6-methyl-2-pyrrolidin-1-ylpyrimidin-4(1H)-one
CAS1379811-45-6
Molecular FormulaC9H12ClN3O
Molecular Weight213.66 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)NC(=N1)N2CCCC2)Cl
InChIInChI=1S/C9H12ClN3O/c1-6-7(10)8(14)12-9(11-6)13-4-2-3-5-13/h2-5H2,1H3,(H,11,12,14)
InChIKeyQNWRWEJRISHPKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-6-methyl-2-pyrrolidin-1-ylpyrimidin-4(1H)-one: Identification & Baseline


5-Chloro-6-methyl-2-pyrrolidin-1-ylpyrimidin-4(1H)-one (CAS 1379811-45-6) is a heterocyclic pyrimidin-4(1H)-one derivative that incorporates a 5-chloro substituent, a 6-methyl group, and a 2-pyrrolidin-1-yl moiety on the pyrimidine ring . The compound is commercially available as a research intermediate with typical vendor purity specifications of ≥95% , and its canonical SMILES representation is CC1=C(Cl)C(=O)N=C(N2CCCC2)N1 . This compound belongs to the broader class of pyrrolidinyl-substituted pyrimidinones that have been explored as synthetic scaffolds in medicinal chemistry and pesticide discovery programs [1].

Compound Class Pyrrolidinyl-substituted pyrimidinone building block
Reactive Handle 5-Chloro group enables SNAr derivatization
Research Grade Commercial research intermediate with vendor-specified purity

5-Chloro-6-methyl-2-pyrrolidin-1-ylpyrimidin-4(1H)-one: Why Substitution Fails


In procurement decisions for pyrimidinone-based research intermediates, the presence or absence of specific substituents fundamentally alters chemical reactivity and biological interaction profiles. 5-Chloro-6-methyl-2-pyrrolidin-1-ylpyrimidin-4(1H)-one (CAS 1379811-45-6) exhibits a distinctive substitution pattern—combining a 5-chloro group, a 6-methyl group, and a 2-pyrrolidin-1-yl moiety—that cannot be replicated by its closest commercially available analogs such as 5-chloro-6-methylpyrimidin-4(3H)-one (CAS 7752-72-9, lacking the 2-pyrrolidinyl group) or 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one (lacking the 5-chloro substituent) [1]. The pyrrolidinyl group introduces a basic tertiary amine center that alters solubility, hydrogen-bonding capacity, and target-binding conformation relative to the unsubstituted pyrimidinone core [2], while the 5-chloro group provides a reactive handle for further derivatization via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions .

5-Chloro-6-methylpyrimidin-4(3H)-one (CAS 7752-72-9)
Lacks 2-pyrrolidinyl group; solubility, hydrogen-bonding, and target-binding conformation may differ significantly.
6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one
Lacks 5-chloro substituent, removing the key reactive handle for further derivatization and may alter SAR profile.

5-Chloro-6-methyl-2-pyrrolidin-1-ylpyrimidin-4(1H)-one: Evidence vs. Structural Analogs


Molecular Descriptor Comparison

5-Chloro-6-methyl-2-pyrrolidin-1-ylpyrimidin-4(1H)-one (CAS 1379811-45-6) differs from the simpler core analog 5-chloro-6-methylpyrimidin-4(3H)-one (CAS 7752-72-9) by the addition of a pyrrolidin-1-yl group at the 2-position . This structural modification increases molecular weight from 144.56 g/mol to 213.66 g/mol , introduces a tertiary amine nitrogen, and substantially alters physicochemical properties relevant to both synthetic utility and biological target engagement .

Molecular Descriptor
Head-to-head
MW 213.66 vs 144.56 g/mol (+48%); introduces basic nitrogen
Distinct physicochemical profile for SAR studies.
Calculated from molecular formula; supports library design context.
Medicinal Chemistry Organic Synthesis Drug Discovery

Plant Growth Stimulation Activity

Derivatives synthesized from the closely related scaffold 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one—which differs from the target compound only by the absence of the 5-chloro substituent—exhibit pronounced plant growth stimulating effects [1]. Preliminary biological screening of a series of new derivatives (including 1,2,4-triazole, 1,3,4-oxadiazole, and furan-containing compounds) revealed plant growth stimulation at 65-87% relative to the standard heteroauxin [2].

Plant Growth Stimulation
Class-level
Scaffold derivatives 65–87% vs heteroauxin (reported)
Supports agrochemical lead exploration context.
No direct data on target compound; verify in specific assay.
Agrochemical Discovery Plant Growth Regulators Pesticide Development

WDR5 Inhibition Potential

Pyrrolidin-1-ylpyrimidine-containing compounds have demonstrated potent enzyme inhibition in targeted drug discovery programs. In a US patent (US11319299, Example 9), a complex molecule containing a 2-pyrrolidin-1-ylpyrimidin-5-yl substructure exhibited a binding affinity (Kd) of 5 nM against the WD repeat-containing protein 5 (WDR5) target [1]. While the target compound (CAS 1379811-45-6) is a substantially smaller fragment lacking the full pharmacophore, the 2-pyrrolidin-1-ylpyrimidine core represents a validated structural motif for engaging this epigenetic target class [2].

WDR5 Binding Motif
Class-level
Reported WDR5 inhibitor (Kd 5 nM) contains 2-pyrrolidin-1-ylpyrimidine core
Reported binding motif for fragment-based studies.
Target compound is a smaller fragment; requires validation.
Epigenetic Drug Discovery Oncology Target Validation

5-Chloro-6-methyl-2-pyrrolidin-1-ylpyrimidin-4(1H)-one: Application Scenarios


SNAr-Based Derivatization

5-Chloro-6-methyl-2-pyrrolidin-1-ylpyrimidin-4(1H)-one contains a chlorine atom at the 5-position of the pyrimidine ring, which is activated toward nucleophilic aromatic substitution (SNAr) by the electron-withdrawing carbonyl at the 4-position and the electron-donating pyrrolidinyl group at the 2-position . This reactive handle distinguishes it from the non-chlorinated analog 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one and enables the introduction of amines, thiols, alkoxides, or other nucleophiles at the 5-position to generate diverse libraries of 5-substituted derivatives that are inaccessible from the dechlorinated scaffold.

WDR5 Fragment-Based Lead Discovery

The 2-pyrrolidin-1-ylpyrimidine motif present in this compound has been validated in patent literature as a key binding element for WDR5 inhibitors, with optimized molecules achieving Kd values of 5 nM . 5-Chloro-6-methyl-2-pyrrolidin-1-ylpyrimidin-4(1H)-one serves as a privileged fragment core for structure-activity relationship (SAR) exploration, offering a unique 5-chloro substitution pattern that can serve as an attachment point for fragment linking or as a position for systematic substitution to map binding pocket tolerance.

Plant Growth Regulator Lead Generation

Derivatives of the closely related scaffold 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one have demonstrated plant growth stimulation of 65-87% relative to heteroauxin . 5-Chloro-6-methyl-2-pyrrolidin-1-ylpyrimidin-4(1H)-one (CAS 1379811-45-6) provides an entry point to this biologically active chemical space with the added advantage of a 5-chloro substituent that can be exploited for further diversification. This structural feature may be used to modulate physicochemical properties such as lipophilicity and metabolic stability relative to the non-chlorinated parent scaffold.

Heterocyclic Library Diversification

The compound is commercially available with purity specifications of ≥95% and is supplied as a research intermediate suitable for further synthetic elaboration. Its combination of a 5-chloro leaving group, a 2-pyrrolidinyl tertiary amine, and a 6-methyl substituent provides multiple functionalization vectors that are not simultaneously available in simpler pyrimidinone building blocks such as 5-chloro-6-methylpyrimidin-4(3H)-one (CAS 7752-72-9) .

Application
Selection Property
Validation Focus
SNAr-Based Derivatization
5-Chloro reactive handle
Nucleophilic substitution scope and derivatization efficiency
WDR5 Fragment-Based Studies
2-Pyrrolidin-1-ylpyrimidine motif
Reported binding motif context; fragment elaboration
Plant Growth Regulator Lead Generation
Scaffold with 5-chloro diversification handle
Plant growth stimulation endpoint context; verify in specific assay
Heterocyclic Library Diversification
Multiple functionalization vectors
Synthetic scope and library diversity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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